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Compound of Interest

Compound Name: (2-Oxoindolin-6-yl)boronic acid

L  Get Quote

Cat. No.: B595932

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of (2-
Oxoindolin-6-yl)boronic acid, a valuable building block in medicinal chemistry. This document
outlines its chemical and physical properties, provides a detailed experimental protocol for its
synthesis, and includes its spectroscopic and spectrometric data.

Chemical and Physical Properties

(2-Oxoindolin-6-yl)boronic acid is a solid at room temperature. The following table
summarizes its key chemical identifiers and physical properties.

Property Value
IUPAC Name (2-Ox0-2,3-dihydro-1H-indol-6-yl)boronic acid
CAS Number 1217500-61-2

Molecular Formula CsHsBNOs3
Molecular Weight 176.97 g/mol
Physical Form Solid

Storage Conditions

Inert atmosphere, room temperature, keep in
dark place
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Synthesis and Characterization

The synthesis of (2-Oxoindolin-6-yl)boronic acid can be achieved from the corresponding 6-
bromo-1,3-dihydro-2H-indol-2-one. A common and effective method is the palladium-catalyzed
Miyaura borylation reaction.

Experimental Protocol: Synthesis of (2-Oxoindolin-6-
yl)boronic acid

This protocol describes the synthesis of (2-Oxoindolin-6-yl)boronic acid from 6-bromo-1,3-
dihydro-2H-indol-2-one via a Miyaura borylation reaction.

Materials:

6-bromo-1,3-dihydro-2H-indol-2-one

» Bis(pinacolato)diboron (Bzpinz)

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(il) (Pd(dppf)Cl2)
o Potassium acetate (KOAC)

e 1,4-Dioxane (anhydrous)

e Hydrochloric acid (HCI)

o Ethyl acetate (EtOAC)

e Brine

Anhydrous sodium sulfate (Naz2S0a)
Procedure:

e To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1,3-
dihydro-2H-indol-2-one (1.0 eq), bis(pinacolato)diboron (1.2 eq), [1,1'-
bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (0.03 eq), and potassium acetate (3.0
eq).
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Add anhydrous 1,4-dioxane to the flask.

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS).

Upon completion, cool the reaction mixture to room temperature.
Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester
intermediate.

Dissolve the crude intermediate in a mixture of acetone and water.

Add an aqueous solution of hydrochloric acid (e.g., 2 M HCI) and stir the mixture at room
temperature for 2-4 hours to effect deprotection.

Extract the aqueous mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude (2-Oxoindolin-6-yl)boronic acid.

Purify the crude product by a suitable method, such as recrystallization or column
chromatography, to obtain the final product.

Workflow Diagram:

6-bromo-1,3-dihydro-2H-indol-2-one
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Synthesis of (2-Oxoindolin-6-yl)boronic acid.

Spectroscopic and Spectrometric Data
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The structural confirmation of the synthesized (2-Oxoindolin-6-yl)boronic acid is typically
performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry
(MS). The expected data is summarized below.

Technique Expected Observations

Aromatic protons of the oxindole ring, a singlet

for the -CHz- group of the oxindole, and a broad
1H NMR . _

singlet for the B(OH)z protons. The chemical

shifts will vary depending on the solvent.

Resonances corresponding to the carbonyl

carbon, aromatic carbons, and the methylene
13C NMR _

carbon of the oxindole core. The carbon

attached to the boron atom will also be visible.

The mass spectrum should show the molecular

ion peak [M+H]* or other relevant adducts,
Mass Spec. - .

confirming the molecular weight of the

compound.

Biological Activity and Signaling Pathways

Currently, there is no specific publicly available data on the direct biological activity of (2-
Oxoindolin-6-yl)boronic acid itself. However, its derivatives have been utilized as key
precursors in the synthesis of pharmacologically active molecules. For instance, a derivative of
(2-Oxoindolin-6-yl)boronic acid serves as a precursor for the synthesis of PET tracers
targeting M1 muscarinic acetylcholine receptors, which are implicated in cognitive functions
and are targets for Alzheimer's disease and schizophrenia research.[1]

The boronic acid moiety is a versatile functional group in drug design. It can act as a
bioisostere for other functional groups and is known to form reversible covalent bonds with
diols, a feature exploited in various therapeutic and diagnostic applications.

Potential Signaling Pathway Involvement:

Given its use in the development of M1 muscarinic acetylcholine receptor ligands, compounds
derived from (2-Oxoindolin-6-yl)boronic acid are expected to interact with G-protein coupled
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receptor (GPCR) signaling pathways.
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Potential M1 receptor signaling pathway.

Conclusion

(2-Oxoindolin-6-yl)boronic acid is a key synthetic intermediate with significant potential in
drug discovery, particularly for the development of neurological agents. The synthetic protocol
provided herein offers a reliable method for its preparation, and the characterization data
serves as a benchmark for its identification and quality control. Further research into the direct
biological activities of this compound and its derivatives is warranted to fully explore its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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